molecular formula C16H13F2NO B12605487 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- CAS No. 651312-17-3

2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro-

Cat. No.: B12605487
CAS No.: 651312-17-3
M. Wt: 273.28 g/mol
InChI Key: ATMWTYPQWCFDRL-UHFFFAOYSA-N
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Description

2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. β-lactams are significant due to their presence in various antibiotics, including penicillins and cephalosporins . The unique structure of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- makes it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- typically involves the cycloaddition of ketenes to Schiff bases. This reaction is highly stereoselective and can be achieved using various starting materials, including vanillin . The key step involves the generation of a zwitterionic intermediate, which undergoes electrocyclic reaction to form the β-lactam ring .

Industrial Production Methods

For industrial production, a practical synthetic approach involves the use of 4-acetoxy-2-azetidinone as an intermediate. This method avoids the need for tedious and costly separation steps and improves the overall yield, making it more economical for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted β-lactams, which can be further functionalized for different applications .

Scientific Research Applications

2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- involves its interaction with bacterial enzymes. The β-lactam ring targets and inhibits the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new antibiotics and studying β-lactam chemistry .

Properties

CAS No.

651312-17-3

Molecular Formula

C16H13F2NO

Molecular Weight

273.28 g/mol

IUPAC Name

1-benzhydryl-3,3-difluoroazetidin-2-one

InChI

InChI=1S/C16H13F2NO/c17-16(18)11-19(15(16)20)14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

ATMWTYPQWCFDRL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F

Origin of Product

United States

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